4-(3,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine;hydrochloride

Malate dehydrogenase Allosteric inhibition Fragment-based drug discovery

4-(3,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride (CAS 2460749-56-6, MF: C₁₀H₉ClF₂N₂S, MW: 262.7 g/mol) is a 2,4,5-trisubstituted aminothiazole derivative supplied as a hydrochloride salt for enhanced aqueous solubility. The compound integrates two structurally validated pharmacophoric elements: (i) a 3,4-difluorophenyl substituent at the 4-position, which in the closely related non-methylated analog 4-(3,4-difluorophenyl)thiazol-2-amine (4DT) confers allosteric binding at the oligomeric interface of malate dehydrogenase (MDH) ; and (ii) a 5-methyl group on the thiazole ring, a motif independently established as essential for molecular-glue-mediated CDK12-DDB1 protein–protein interaction and cyclin K degradation in the HQ461 chemical series.

Molecular Formula C10H9ClF2N2S
Molecular Weight 262.7
CAS No. 2460749-56-6
Cat. No. B2530709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine;hydrochloride
CAS2460749-56-6
Molecular FormulaC10H9ClF2N2S
Molecular Weight262.7
Structural Identifiers
SMILESCC1=C(N=C(S1)N)C2=CC(=C(C=C2)F)F.Cl
InChIInChI=1S/C10H8F2N2S.ClH/c1-5-9(14-10(13)15-5)6-2-3-7(11)8(12)4-6;/h2-4H,1H3,(H2,13,14);1H
InChIKeyXTWJKCRVEZRHBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine Hydrochloride (CAS 2460749-56-6): Structural and Pharmacophoric Baseline


4-(3,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride (CAS 2460749-56-6, MF: C₁₀H₉ClF₂N₂S, MW: 262.7 g/mol) is a 2,4,5-trisubstituted aminothiazole derivative supplied as a hydrochloride salt for enhanced aqueous solubility. The compound integrates two structurally validated pharmacophoric elements: (i) a 3,4-difluorophenyl substituent at the 4-position, which in the closely related non-methylated analog 4-(3,4-difluorophenyl)thiazol-2-amine (4DT) confers allosteric binding at the oligomeric interface of malate dehydrogenase (MDH) [1]; and (ii) a 5-methyl group on the thiazole ring, a motif independently established as essential for molecular-glue-mediated CDK12-DDB1 protein–protein interaction and cyclin K degradation in the HQ461 chemical series [2]. The free base form (CAS 446028-92-8) exhibits a melting point of 135–137 °C and a boiling point of 349.4 ± 37.0 °C at 760 mmHg .

Why 4-(3,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine Hydrochloride Cannot Be Generically Substituted


Simple interchange with the non-methylated analog 4DT (CAS 175135-32-7), the des-fluoro analog 4-phenylthiazol-2-amine (4PA), or the 5-methyl-4-phenylthiazol-2-amine scaffold (CAS 30709-67-2) ignores two independent, quantifiable differentiation axes. First, the 5-methyl substituent is not a silent spectator: in the HQ461 molecular-glue series, removal or modification of the 5-methylthiazol-2-amine moiety abolished CDK12-DDB1 bridging activity, and SAR analysis explicitly identified this substructure as a crucial pharmacophore [1]. Second, the 3,4-difluorophenyl regioisomerism matters: in a head-to-head glutathione reductase (GR) inhibition panel, 4-(3,4-difluorophenyl)thiazol-2-amine (IC₅₀ = 21 µM, Kᵢ = 97.44 µM) was 33-fold less potent than its 2,4-difluorophenyl regioisomer (IC₅₀ = 0.64 µM, Kᵢ = 0.006 µM), demonstrating that fluorine position alone can dictate target engagement by over an order of magnitude [2]. The hydrochloride salt form further distinguishes this compound from the free base (CAS 446028-92-8) in terms of aqueous solubility and direct usability in biochemical assay buffers, a practical consideration for reproducible experimental workflows.

Quantitative Differentiation Evidence for 4-(3,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine Hydrochloride


Allosteric MDH Inhibition Scaffold: 4DT Fragment Validated by X-Ray Crystallography and Biochemical Assays

The 3,4-difluorophenyl-thiazol-2-amine core shared by the target compound was identified as an allosteric MDH inhibitor (4DT) through differential NMR-based screening of 1,500 fragments. X-ray crystallography of PfMDH in complex with 4DT (PDB: 6r8g) confirmed binding at the oligomeric AD/BC interfaces, >30 Å from the active site, with allosteric transmission evidenced by loss of electron density for the catalytic loop R75-I87 [1]. 4DT reduced PfMDH enzymatic activity, and thermal shift assays (TSA) showed a ΔTₘ of −3.0 to −4.0 °C relative to apo PfMDH (Tₘ = 58.0 ± 0.3 °C), confirming target engagement [1]. Among 16 derivatives tested, compounds 7a (23% residual activity) and 4b (20%) showed the strongest inhibition, while the non-fluorinated homolog 4-phenylthiazol-2-amine (4PA) was characterized as a 'more tractable' but structurally less elaborated comparator [1]. The target compound's 5-methyl substitution is absent from all 16 derivatives reported in this study, representing an unexplored vector for SAR expansion within this binding pocket.

Malate dehydrogenase Allosteric inhibition Fragment-based drug discovery Plasmodium falciparum

5-Methylthiazol-2-amine Pharmacophore Essentiality: HQ461 Molecular Glue SAR

Structure–activity relationship (SAR) analysis of the molecular glue HQ461 demonstrated that the 5-methylthiazol-2-amine moiety is indispensable for promoting the CDK12-DDB1 protein–protein interaction that triggers cyclin K (CCNK) polyubiquitination and degradation. Substitutions at this moiety (compounds HQ015, HQ016, HQ017) were tested, and the authors concluded that 'this moiety was crucial for activity' and was therefore maintained as a core pharmacophore throughout subsequent optimization [1]. HQ461 exhibited an IC₅₀ of 1.3 µM for NRF2 activity inhibition in A549 lung cancer cells [1]. The target compound incorporates the identical 5-methylthiazol-2-amine substructure embedded within a different 4-aryl context (3,4-difluorophenyl vs. the 2-((6-methylpyridin-2-yl)amino)thiazol-4-yl acetamide of HQ461), providing a scaffold hybridization opportunity that combines the MDH allosteric binding element with the molecular-glue pharmacophore.

Molecular glue Targeted protein degradation CDK12-DDB1 Cyclin K

Glutathione Reductase Inhibition: Regioisomeric Fluorine Position Drives 33-Fold Potency Difference

In a head-to-head panel of six 2-aminothiazole derivatives tested against glutathione reductase (GR) isolated from human erythrocytes, the non-methylated 3,4-difluorophenyl analog 4-(3,4-difluorophenyl)-1,3-thiazole-2-amino showed an IC₅₀ of 21 µM and a Kᵢ of 97.44 µM, representing the weakest inhibition among all six compounds tested [1]. In stark contrast, its 2,4-difluorophenyl regioisomer 2-amino-4-(2,4-difluorophenyl)thiazole displayed an IC₅₀ of 0.64 µM and Kᵢ of 0.006 ± 0.00048 µM, a 33-fold difference in IC₅₀ and a >16,000-fold difference in Kᵢ [1]. The 5-methyl-4-phenyl analog 2-amino-5-methyl-4-phenylthiazole showed intermediate activity (IC₅₀ = 42.8 µM, Kᵢ = 63.61 ± 0.33 µM) [1]. The target compound combines the 3,4-difluorophenyl substitution pattern with a 5-methyl group – a combination not tested in this panel – which may yield a distinct inhibition profile at GR or other targets. Importantly, the 3,4-difluorophenyl analog exhibited non-competitive inhibition, whereas the 2,4-difluorophenyl isomer was the sole competitive inhibitor in the set, indicating that fluorine regiochemistry modulates both potency and mechanism of inhibition [1].

Glutathione reductase Enzyme inhibition Regioisomer comparison Thiazole derivatives

Hydrochloride Salt vs. Free Base: Solubility and Handling Differentiation for Biochemical Assay Compatibility

The target compound (CAS 2460749-56-6) is supplied as the hydrochloride salt (MW 262.7 g/mol), which confers enhanced aqueous solubility relative to the free base form (CAS 446028-92-8, MW 226.25 g/mol) . The free base exhibits a melting point of 135–137 °C and a boiling point of 349.4 ± 37.0 °C, with no measurable aqueous solubility reported . Thiazole hydrochloride salts are generally documented to provide improved water solubility and stability compared to their free base counterparts, a property critical for achieving reproducible concentrations in biochemical assay buffers . This is particularly relevant for the allosteric MDH assays described in the 4DT literature, where low aqueous solubility of certain 4DT derivatives (e.g., para-isopropyl compound 10a, para-nitro compound 2a, meta-trifluoro compound 8a, and para-bromo compound 6a) led to compound precipitation and precluded accurate IC₅₀ determination [1]. The hydrochloride salt form mitigates this solubility liability, enabling more reliable dose–response measurements.

Aqueous solubility Hydrochloride salt Biochemical assay Free base comparison

Scaffold Hybridization: Unique Intersection of Two Independently Validated Pharmacophores Not Found in Any Single Comparator

The target compound represents a scaffold hybridization not present in any individual literature comparator: it combines the 3,4-difluorophenyl-thiazol-2-amine core (validated as an allosteric MDH ligand in [1]) with the 5-methylthiazol-2-amine pharmacophore (validated as essential for CDK12-DDB1 molecular glue activity in [2]). Neither the 4DT series (which lacks 5-substitution) nor the HQ461 series (which uses a different 4-substitution pattern with a 2-((6-methylpyridin-2-yl)amino)thiazol-4-yl acetamide) contains this specific combination. The 5-methyl-4-phenylthiazol-2-amine scaffold (CAS 30709-67-2), while sharing the 5-methyl-4-aryl-thiazol-2-amine architecture, lacks the difluoro substitution and has been crystallized with Mycobacterium tuberculosis ArgF (PDB: 7nnz) as a distinct target [3], indicating a divergent binding profile. This dual-pharmacophore architecture enables simultaneous or sequential exploration of two orthogonal biological mechanisms – allosteric MDH modulation and molecular-glue-mediated protein degradation – from a single chemical starting point.

Scaffold hybridization Pharmacophore fusion Chemical biology Lead generation

Optimal Application Scenarios for 4-(3,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine Hydrochloride Based on Quantitative Evidence


Allosteric MDH Inhibitor Lead Optimization Starting from a Structurally Characterized Binding Site

The 3,4-difluorophenyl-thiazol-2-amine core has been co-crystallized with PfMDH (PDB: 6r8g), revealing binding at the AD/BC oligomeric interface >30 Å from the catalytic site and an allosteric mechanism transmitted through active-site loop disorder [1]. The target compound retains this binding-competent core while adding a 5-methyl substituent that is absent from all 16 derivatives tested in the original 4DT SAR study [1]. This unexplored vector sits at the solvent-exposed face of the thiazole ring (based on the 4DT co-crystal structure) and can be leveraged for structure-guided optimization of potency, selectivity, or physicochemical properties without disrupting the core allosteric binding interaction. Researchers procuring this compound gain access to a pre-validated allosteric scaffold with a derivatizable handle positioned for growth into unexplored chemical space.

Bifunctional Degrader (PROTAC/Molecular Glue) Design Combining MDH Allostery with CDK12-DDB1 Recruitment

The 5-methylthiazol-2-amine substructure is a validated essential pharmacophore for molecular-glue-mediated CDK12-DDB1 protein–protein interaction, as established by the HQ461 SAR study where substitutions at this moiety abolished activity [2]. The target compound uniquely pairs this pharmacophore with a 3,4-difluorophenyl group that confers allosteric MDH binding [1]. This dual-pharmacophore architecture enables the design of heterobifunctional molecules where one terminus engages MDH (allosteric site) and the other is elaborated from the 2-amino group to recruit E3 ligase components, potentially achieving MDH degradation via the ubiquitin-proteasome system. No single commercially available aminothiazole scaffold offers this specific combination of target-binding and ligase-recruiting motifs in a single, low-molecular-weight (262.7 g/mol) building block.

Regioisomeric SAR Expansion for Kinase or Oxidoreductase Target Panels

The glutathione reductase inhibition study demonstrated that the 3,4-difluorophenyl regioisomer (IC₅₀ = 21 µM, non-competitive) and the 2,4-difluorophenyl regioisomer (IC₅₀ = 0.64 µM, competitive) differ by 33-fold in potency and exhibit distinct inhibition modalities [3]. The target compound, bearing the 3,4-difluoro substitution pattern with an additional 5-methyl group, fills a gap in the current SAR matrix: no compound in the GR panel or the 4DT derivative series tested both the 3,4-difluoro configuration and the 5-methyl substitution simultaneously. Procuring this specific compound enables completion of a systematic regioisomeric and substitution SAR matrix that cannot be achieved with existing commercial analogs such as 4DT, 2-amino-4-(2,4-difluorophenyl)thiazole, or 5-methyl-4-phenylthiazol-2-amine.

Aqueous Biochemical Assay Development with Reduced Precipitation Risk

The 4DT derivative screening study explicitly documented that non-salt thiazole analogs (compounds 10a, 2a, 8a, 6a) precipitated in assay buffer, preventing accurate IC₅₀ determination and compromising data quality [1]. The target compound's hydrochloride salt form addresses this solubility limitation , enabling reproducible dose–response measurements in aqueous biochemical assays (e.g., MDH enzymatic activity, thermal shift, or SPR assays) without the need for high DMSO concentrations that can denature protein targets. For groups transitioning from fragment hit validation (where 4DT was characterized) to lead optimization, this salt form reduces a known technical failure mode and accelerates the SAR feedback cycle.

Quote Request

Request a Quote for 4-(3,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.